molecular formula C12H11Cl2N3O2 B2769765 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide CAS No. 945138-51-2

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide

Cat. No.: B2769765
CAS No.: 945138-51-2
M. Wt: 300.14
InChI Key: KUJSVWYLYYNQRB-UHFFFAOYSA-N
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Description

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide: is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions involving chlorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chloromethyl group.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to modulate signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-bromophenyl)propanamide
  • 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
  • 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide

Uniqueness

The uniqueness of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloromethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-7-10-16-12(19-17-10)6-5-11(18)15-9-3-1-8(14)2-4-9/h1-4H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJSVWYLYYNQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC2=NC(=NO2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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